1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea
Description
1-(2-(3-Oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound featuring a bicyclic cyclopenta[c]pyridazin-3-one core linked via an ethyl group to a urea moiety substituted with a thiophen-2-yl group. This structural motif suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where such interactions are critical .
Properties
IUPAC Name |
1-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-13-9-10-3-1-4-11(10)17-18(13)7-6-15-14(20)16-12-5-2-8-21-12/h2,5,8-9H,1,3-4,6-7H2,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYLVVOLQMGVNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=O)N(N=C2C1)CCNC(=O)NC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound features a tetrahydro-cyclopenta[c]pyridazine moiety linked to a thiophenyl urea group. The intricate structure suggests multiple points of interaction with biological targets, making it a candidate for various pharmacological studies.
Biological Activity
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of cyclopentapyridazine have shown selective cytotoxicity against various cancer cell lines. A study evaluating the cytotoxic effects of related compounds demonstrated that they induced apoptosis in prostate cancer cells (PC3) through mechanisms involving p53 activation and cell cycle arrest at the S-phase .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Aplysinopsin Analog 4b | PC3 | 0.037 | Apoptosis induction |
| Aplysinopsin Analog 5a | PC3 | 0.056 | S-phase arrest |
| Aplysinopsin Analog 4c | PC3 | 0.073 | Apoptosis induction |
The biological activity of 1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea may involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins such as p53 and downregulating anti-apoptotic proteins like Bcl2 .
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (e.g., S-phase), which is crucial for inhibiting cancer cell proliferation .
- Enzyme Inhibition : The unique structure allows for potential interactions with various enzymes and receptors, possibly acting as inhibitors or modulators in critical biochemical pathways.
Pharmacological Studies
Pharmacological studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can elucidate binding affinities and interaction profiles with target proteins or enzymes. These studies are essential for understanding the compound's mechanism of action and therapeutic potential.
Case Studies
A series of case studies have explored the biological activities of structurally similar compounds:
- Marine Alkaloids : Synthetic analogs derived from marine alkaloids demonstrated significant cytotoxicity against multiple cancer cell lines, emphasizing the potential for this class of compounds in cancer therapy .
- Cyclopentapyridazine Derivatives : Research on these derivatives has shown promising results in antimicrobial and anticancer assays, suggesting a broad spectrum of biological activity linked to their structural features .
Scientific Research Applications
Structural Overview
The compound features a tetrahydro-cyclopenta[c]pyridazine moiety linked to a thiophenyl urea group. This intricate structure suggests multiple points of interaction with biological targets, making it a candidate for various pharmacological studies.
The compound has potential anticancer properties. Compounds with similar structural features exhibit significant anticancer activity. Derivatives of cyclopentapyridazine have demonstrated selective cytotoxicity against various cancer cell lines. One study showed that related compounds induced apoptosis in prostate cancer cells (PC3) through mechanisms involving p53 activation and cell cycle arrest at the S-phase.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Aplysinopsin Analog 4b | PC3 | 0.037 | Apoptosis induction |
| Aplysinopsin Analog 5a | PC3 | 0.056 | S-phase arrest |
| Aplysinopsin Analog 4c | PC3 | 0.073 | Apoptosis induction |
The biological activity of 1-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(thiophen-2-yl)urea may involve several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways by upregulating pro-apoptotic proteins such as p53 and downregulating anti-apoptotic proteins like Bcl2.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (e.g., S-phase), which is crucial for inhibiting cancer cell proliferation.
- Enzyme Inhibition : The unique structure allows for potential interactions with various enzymes and receptors, possibly acting as inhibitors or modulators in critical biochemical pathways.
Pharmacological Studies
Pharmacological studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can elucidate binding affinities and interaction profiles with target proteins or enzymes. These studies are essential for understanding the compound's mechanism of action and therapeutic potential.
Case Studies
A series of case studies have explored the biological activities of structurally similar compounds:
- Marine Alkaloids : Synthetic analogs derived from marine alkaloids demonstrated significant cytotoxicity against multiple cancer cell lines, emphasizing the potential for this class of compounds in cancer therapy.
- Cyclopentapyridazine Derivatives : Research on these derivatives has shown promising results in antimicrobial and anticancer assays, suggesting a broad spectrum of biological activity linked to their structural features.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to analogs reported in recent literature and patents. Key comparisons include:
Tetrahydroimidazo[1,2-a]pyridine Derivatives
Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () share a fused bicyclic core but differ in substituents. However, the target compound’s urea-thiophene group may offer superior solubility due to its polarizable sulfur atom .
Tetrahydrobenzo[b]thiophene-Based Ureas
Urea derivatives like 1-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea () feature a tetrahydrobenzo[b]thiophene core. While both compounds incorporate thiophene and urea groups, the benzo[b]thiophene system in is bulkier, which may reduce membrane permeability compared to the target compound’s compact cyclopenta[c]pyridazinone core. The benzoyl substituent in also introduces steric hindrance absent in the thiophen-2-yl group .
Thiophene-Containing Pharmaceuticals
Rotigotine derivatives (), such as (S)-6-{[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-ol, highlight the role of thiophene in drug design. Unlike the target compound, Rotigotine’s thiophene is part of an ethylamino side chain, facilitating dopamine receptor binding. The target’s urea-linked thiophene may instead target kinase or protease enzymes, leveraging urea’s hydrogen-bonding capacity .
Structural and Functional Implications
- Rigidity vs.
- Solubility : The thiophen-2-yl urea group may improve aqueous solubility compared to nitro- or benzoyl-substituted analogs ().
- Bioactivity : The urea moiety’s hydrogen-bonding capacity aligns with kinase inhibitor scaffolds, whereas thiophene’s aromaticity could modulate CYP450 interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
